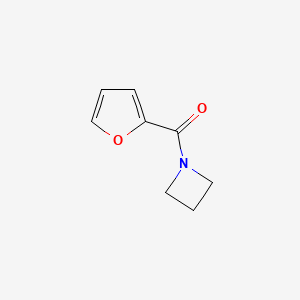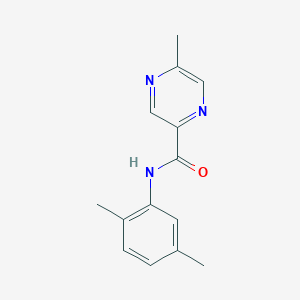
3-methyl-N-(2-methyl-1,3-benzoxazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2-methyl-1,3-benzoxazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBBA and has a molecular formula of C15H18N2O2. MBBA is a white crystalline powder that is soluble in organic solvents like chloroform and methanol.
作用机制
The exact mechanism of action of MBBA is not well understood. However, it is believed to exert its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. MBBA has been reported to enhance the activity of GABA-A receptors, which leads to increased chloride ion influx and hyperpolarization of neurons. This, in turn, results in the suppression of neuronal excitability and the reduction of seizures. MBBA has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This may contribute to its analgesic effects.
Biochemical and Physiological Effects:
MBBA has been reported to exhibit various biochemical and physiological effects. In animal models, MBBA has been found to reduce the duration and severity of seizures induced by various convulsants like pentylenetetrazol and maximal electroshock. It has also been shown to possess potent analgesic effects in the hot plate and tail flick tests. In addition, MBBA has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α.
实验室实验的优点和局限性
MBBA has several advantages that make it an attractive compound for scientific research. It is relatively easy to synthesize and purify, and its chemical and physical properties are well characterized. MBBA is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MBBA has some limitations that should be considered when designing experiments. It is insoluble in water, which limits its use in aqueous systems. MBBA is also relatively expensive compared to other similar compounds, which may limit its accessibility to some researchers.
未来方向
Several future directions can be pursued in MBBA research. One potential area of investigation is the development of novel MBBA derivatives with enhanced pharmacological properties. Another area of interest is the exploration of MBBA's potential as a building block for the synthesis of new organic materials with unique properties. Additionally, more studies are needed to elucidate the exact mechanism of action of MBBA and its potential applications in various diseases and disorders. Finally, the development of more efficient and cost-effective synthesis methods for MBBA can help to increase its availability and accessibility to researchers.
合成方法
The synthesis of MBBA involves the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 3-amino-2-methylbutanoic acid in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC). The reaction leads to the formation of MBBA along with the release of dicyclohexylurea as a byproduct. The purity of MBBA can be enhanced by recrystallization from a suitable solvent.
科学研究应用
MBBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, MBBA has been reported to exhibit anticonvulsant, antitumor, and anti-inflammatory activities. It has also been found to possess potent analgesic effects in animal models. In material science, MBBA has been used as a building block for the synthesis of various organic materials like polymers and dendrimers. In organic electronics, MBBA has been utilized as a hole-transporting material in organic light-emitting diodes (OLEDs) and solar cells.
属性
IUPAC Name |
3-methyl-N-(2-methyl-1,3-benzoxazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)6-13(16)15-10-4-5-12-11(7-10)14-9(3)17-12/h4-5,7-8H,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFBGUETMPGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methyl-1,3-benzoxazol-5-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

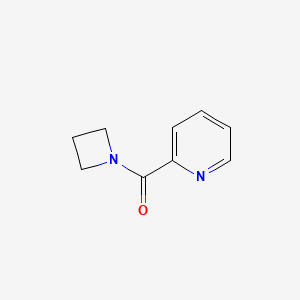
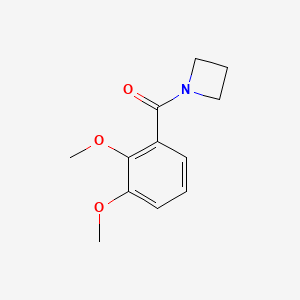


![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)


![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)

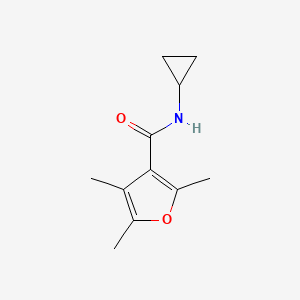
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)
